6-Hexyltetrahydro-2H-pyran-2-one
Overview
Description
The compound 6-Hexyltetrahydro-2H-pyran-2-one is a derivative of the tetrahydropyran family, which is a class of organic compounds characterized by a six-membered ether ring containing five carbon atoms and one oxygen atom. The hexyl group attached to the 2H-pyran-2-one indicates a six-carbon alkyl chain, which may influence the compound's physical and chemical properties, as well as its potential biological activity.
Synthesis Analysis
The synthesis of related tetrahydropyran compounds has been reported using various methods. For instance, an enantioselective route for synthesizing a similar antifungal agent was developed, which involved epoxide ring opening with a Grignard reagent and stereoselective reduction using catecholborane as key reactions . Another approach for synthesizing tetrahydropyran derivatives included one-pot double allylboration and ring-closing metathesis reactions, which proved to be concise and efficient . Additionally, a highly diastereoselective one-pot three-component synthesis was performed using Prins cyclization, which yielded a range of tetrahydropyran derivatives . A practical stereoselective synthesis involving diastereoselective iodine-induced electrophilic cyclization and ring closing metathesis was also described .
Molecular Structure Analysis
The molecular structure of tetrahydropyran derivatives is characterized by the presence of a tetrahydropyran ring, which can be functionalized at various positions. The stereochemistry of the substituents on the tetrahydropyran ring is crucial for the biological activity of these compounds. For example, the synthesis of a potent natural antifungal compound involved specific stereochemical configurations at the 6-position of the tetrahydropyran ring .
Chemical Reactions Analysis
Tetrahydropyran derivatives can undergo various chemical reactions, including esterification and glycosidic linkage formation. The 6-hydroxy-2H-pyran-3(6H)-ones were esterified stereoselectively with acetic and formic acid, and with amino acids and peptide derivatives . These reactions are important for the modification of the tetrahydropyran core to produce derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyran derivatives are influenced by their functional groups and stereochemistry. For instance, the synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses demonstrated the potential of these compounds as precursors for the synthesis of a variety of disaccharides . Spectroscopic and theoretical explorations of a related biomolecule provided insights into reactive sites, electron density dislocation, and molecular interactions . The efficient synthesis of maltol and related compounds from 2-alkyl-6-methoxy-2H-pyran-3(6H)-ones highlighted the versatility of tetrahydropyran derivatives in organic synthesis .
Scientific Research Applications
Chemical Properties and Structure
- Summary of Application : “6-Hexyltetrahydro-2H-pyran-2-one” is a chemical compound with the formula C11H20O2 . It’s also known by other names such as δ-Hexylvalerolactone, δ-Hexyl-δ-valerolactone, δ-Undecalactone, 5-Hydroxyundecanoic acid lactone, 5-Hydroxy-n-undecanoic acid δ-lactone, 2H-Pyran-2-one, tetrahydro-3-hexyl-, Undecanoic acid, 5-hydroxy-, δ-lactone, Undecanolide-1,5, δ-Undecanolide, Undecan-5-olide, 5-Undecanolide, β-Undecalactone, Undecanolactone .
Polymer Synthesis
- Summary of Application : A similar compound, 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), is a CO2-derived lactone synthesized via Pd-catalyzed telomerization of butadiene . As EVP is 28.9% by weight CO2, it has received significant recent attention as an intermediary for the synthesis of high CO2-content polymers .
- Methods of Application/Experimental Procedures : The synthesis of EVP involves Pd-catalyzed telomerization of butadiene . This compound is then used as an intermediary for the synthesis of high CO2-content polymers .
- Results/Outcomes : The use of EVP allows for the creation of high CO2-content polymers .
Biological and Pharmacological Activities
- Summary of Application : 5,6-dihydro-2H-pyran-2-ones, a type of heterocycle, have shown a wide range of biological and pharmacological activities .
- Results/Outcomes : These types of heterocycles have shown antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral activities . They are also known as the inducer of a colony stimulating factor in bone marrow stromal cells .
Infrared Spectroscopy and Mass Spectrometry
- Summary of Application : “6-Hexyltetrahydro-2H-pyran-2-one” can be analyzed using infrared spectroscopy and mass spectrometry .
- Methods of Application/Experimental Procedures : The compound is subjected to infrared spectroscopy and mass spectrometry to obtain its spectrum .
- Results/Outcomes : The spectrum obtained can be used to identify and analyze the compound .
Synthesis of 2H-Pyrans
- Summary of Application : 2H-Pyrans, which include “6-Hexyltetrahydro-2H-pyran-2-one”, are important structural motifs present in many natural products .
- Methods of Application/Experimental Procedures : Various synthetic methods have been developed to access 2H-Pyrans .
- Results/Outcomes : These methods have enabled the synthesis of a wide range of 2H-Pyrans, which are key intermediates in the construction of many natural product structures .
Fungicide Development
- Summary of Application : A similar compound, 6-Pentyl-2H-pyran-2-one (6PP), has shown potential as a fungicide against Cylindrocarpon destructans .
- Methods of Application/Experimental Procedures : 6PP induces autophagy in C. destructans by downregulating ECHS1 at the transcriptional level and inhibiting ECHS1 protein activity .
- Results/Outcomes : The results suggest that 6PP is a potential candidate for the development of new fungicides against C. destructans .
Infrared Spectroscopy and Mass Spectrometry
- Summary of Application : “6-Hexyltetrahydro-2H-pyran-2-one” can be analyzed using infrared spectroscopy and mass spectrometry .
- Methods of Application/Experimental Procedures : The compound is subjected to infrared spectroscopy and mass spectrometry to obtain its spectrum .
- Results/Outcomes : The spectrum obtained can be used to identify and analyze the compound .
Synthesis of High CO2-Content Polymers
- Summary of Application : A similar compound, 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), is a CO2-derived lactone synthesized via Pd-catalyzed telomerization of butadiene . As EVP is 28.9% by weight CO2, it has received significant recent attention as an intermediary for the synthesis of high CO2-content polymers .
- Methods of Application/Experimental Procedures : The synthesis of EVP involves Pd-catalyzed telomerization of butadiene . This compound is then used as an intermediary for the synthesis of high CO2-content polymers .
- Results/Outcomes : The use of EVP allows for the creation of high CO2-content polymers .
Antifungal Activities
- Summary of Application : A similar compound, 6-Pentyl-2H-pyran-2-one (6PP), has shown potential as a fungicide against multiple plant pathogenic fungi .
- Results/Outcomes : The results suggest that 6PP is a potential candidate for the development of new fungicides against multiple plant pathogenic fungi .
properties
IUPAC Name |
6-hexyloxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRXRLLRSPQHDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047099 | |
Record name | 6-Hexyltetrahydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellow liquid with a creamy, peach-like odour | |
Record name | delta-Undecalactone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11470 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 5-Hydroxyundecanoic acid lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/444/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
152.00 to 155.00 °C. @ 10.50 mm Hg | |
Record name | 6-Hexyltetrahydro-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036784 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | 5-Hydroxyundecanoic acid lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/444/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.956-0.961 | |
Record name | 5-Hydroxyundecanoic acid lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/444/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
6-Hexyltetrahydro-2H-pyran-2-one | |
CAS RN |
710-04-3 | |
Record name | δ-Undecalactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=710-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | delta-Undecalactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000710043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran-2-one, 6-hexyltetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Hexyltetrahydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hexyltetrahydro-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | .DELTA.-UNDECALACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERL32M2M38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 6-Hexyltetrahydro-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036784 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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